tert-Butyl (4-methoxyphenyl)carbamate
Overview
Description
“tert-Butyl (4-methoxyphenyl)carbamate” is a chemical compound that belongs to the class of carbamates . Carbamates are widely used in chemical, pharmaceutical, and agricultural industries due to their diverse range of applications . This compound is known for its attractive properties and is often the first option when there is a need to protect an amino function in a synthetic project .
Synthesis Analysis
The synthesis of “tert-Butyl (4-methoxyphenyl)carbamate” involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative gives the final product .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-methoxyphenyl)carbamate” can be represented by the molecular formula C12H17NO3 . The molecular weight of this compound is 223.268 Da .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl (4-methoxyphenyl)carbamate” are primarily associated with its use as a protecting group in organic synthesis . It is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The compound can also undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates to produce carbamates under mild conditions .Scientific Research Applications
Pharmaceutical Synthesis
tert-Butyl (4-methoxyphenyl)carbamate: is a valuable intermediate in the synthesis of various pharmaceuticals. It acts as a precursor in the production of antidepressants like Citalopram and Escitalopram oxalate , which function by inhibiting serotonin uptake . The compound’s ability to undergo chiral selective reduction makes it suitable for creating enantiomerically pure pharmaceuticals, a crucial aspect of drug efficacy and safety.
Chiral Selective Reduction
The compound is used in chiral selective reduction processes. Ketoreductases, such as ES-KRED-213 and KRED-P1-H01 , have been identified as effective in transforming tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate into its chiral counterpart with high selectivity and conversion rates . This application is significant in the production of chiral intermediates for various synthetic pathways.
Synthesis of Benzohydrols
tert-Butyl (4-methoxyphenyl)carbamate: is utilized in the synthesis of benzohydrols, particularly chlorobenzohydrols, which are intermediates in the preparation of drugs like nefopam —used as an analgesic, muscle relaxant, or antidepressant . These intermediates are typically synthesized by reducing benzophenone families using various catalysts and methods.
Asymmetric Transfer Hydrogenation
The compound serves as a substrate for asymmetric transfer hydrogenation reactions. This process is employed to produce intermediates with –OH groups, which are essential in the synthesis of various organic compounds . The use of oxo-tethered ruthenium catalysts and other specialized catalysts can be applied to achieve the desired chiral purity.
Synthesis of Natural Product Analogs
It is a starting material for the synthesis of natural product analogs, such as Indiacen A and Indiacen B . These compounds have potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. The versatility of tert-Butyl (4-methoxyphenyl)carbamate in forming complex structures makes it a valuable compound in medicinal chemistry research.
Biotransformation Studies
The compound is used in biotransformation studies to explore the enzymatic pathways and optimize conditions for maximum yield and selectivity . These studies contribute to the understanding of metabolic processes and can lead to the development of more efficient synthetic routes for pharmaceuticals and other biologically active compounds.
Mechanism of Action
Target of Action
Tert-Butyl (4-methoxyphenyl)carbamate, also known as tert-Butyl-4-methoxycarbanilate, is a chemical compound used in organic synthesis It is known to be used for the preparation of n-boc protected anilines , suggesting that it may interact with amine groups in biochemical systems.
Mode of Action
It is known to be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with its targets through carbamate formation, a common reaction in organic chemistry involving the reaction of a carbamic acid derivative with an amine .
Action Environment
The action, efficacy, and stability of tert-Butyl (4-methoxyphenyl)carbamate are likely to be influenced by various environmental factors. These may include the specific conditions of its use, such as temperature, pH, and the presence of other chemical compounds . .
Safety and Hazards
Future Directions
The future directions for “tert-Butyl (4-methoxyphenyl)carbamate” are likely to be influenced by its potential applications in various fields of research and industry. Given its role as a protecting group in organic synthesis, it may find further applications in the synthesis of complex organic molecules .
properties
IUPAC Name |
tert-butyl N-(4-methoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDZTUATTYLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372420 | |
Record name | tert-Butyl-4-methoxycarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-methoxyphenyl)carbamate | |
CAS RN |
18437-68-8 | |
Record name | tert-Butyl-4-methoxycarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18437-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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